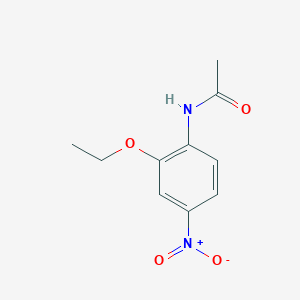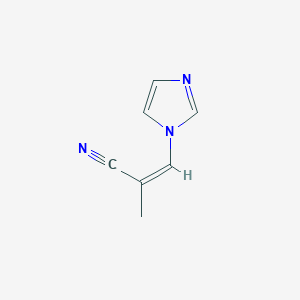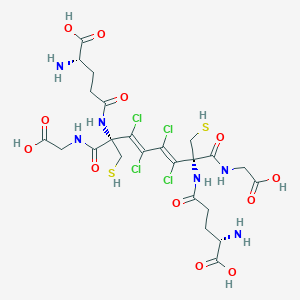
Bgtcb
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bgtcb, also known as Botulinum Toxin Type C, is a neurotoxin produced by the bacterium Clostridium botulinum. It is a potent toxin that can cause paralysis by blocking the release of acetylcholine, a neurotransmitter that is responsible for muscle contraction. Bgtcb is a unique neurotoxin that has been used in scientific research to study the mechanisms of neurotransmission and muscle function.
Mécanisme D'action
Bgtcb works by blocking the release of acetylcholine from nerve terminals. Acetylcholine is a neurotransmitter that is responsible for muscle contraction. When Bgtcb is injected into a muscle, it blocks the release of acetylcholine, causing the muscle to become paralyzed.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Bgtcb are well-studied. Bgtcb causes a decrease in neurotransmitter release, which leads to muscle paralysis. Bgtcb also causes a decrease in muscle tone and an increase in muscle relaxation.
Avantages Et Limitations Des Expériences En Laboratoire
Bgtcb has several advantages for use in lab experiments. It is a potent neurotoxin that can cause muscle paralysis, making it a useful tool for studying the mechanisms of neurotransmission and muscle function. It is also relatively easy to purify and can be used in a variety of experimental settings.
However, there are also limitations to the use of Bgtcb in lab experiments. It is a potent neurotoxin that can be dangerous if not handled properly. It can also be difficult to control the dosage and timing of the toxin injection, which can affect the experimental results.
Orientations Futures
There are several future directions for the use of Bgtcb in scientific research. One direction is the development of new therapies for neuromuscular diseases such as myasthenia gravis and muscular dystrophy. Bgtcb has already been used in clinical trials for these diseases, and future research may lead to the development of more effective therapies.
Another direction is the use of Bgtcb in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Bgtcb has been shown to affect the release of several neurotransmitters, including dopamine and acetylcholine, which are implicated in these diseases. Future research may lead to a better understanding of the mechanisms of these diseases and the development of new therapies.
In conclusion, Bgtcb is a potent neurotoxin that has been used in scientific research to study the mechanisms of neurotransmission and muscle function. It has several advantages for use in lab experiments, but also has limitations that must be considered. Future research may lead to the development of new therapies for neuromuscular and neurodegenerative diseases.
Méthodes De Synthèse
Bgtcb is synthesized by the bacterium Clostridium botulinum through a complex process of protein synthesis and post-translational modification. The gene encoding Bgtcb is transcribed into a pre-protein that is then cleaved into the active form of the toxin. The active toxin is then secreted by the bacterium and can be purified for scientific research.
Applications De Recherche Scientifique
Bgtcb has been used in scientific research as a tool to study the mechanisms of neurotransmission and muscle function. It has been used to study the effects of neurotransmitter release, synaptic vesicle recycling, and muscle contraction. Bgtcb has also been used to study the effects of neuromuscular diseases such as myasthenia gravis and muscular dystrophy.
Propriétés
Numéro CAS |
115664-52-3 |
|---|---|
Nom du produit |
Bgtcb |
Formule moléculaire |
C24H32Cl4N6O12S2 |
Poids moléculaire |
802.5 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2S,3E,5E,7S)-7-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1,8-bis(carboxymethylamino)-3,4,5,6-tetrachloro-1,8-dioxo-2,7-bis(sulfanylmethyl)octa-3,5-dien-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H32Cl4N6O12S2/c25-15(17(27)23(7-47,21(45)31-5-13(37)38)33-11(35)3-1-9(29)19(41)42)16(26)18(28)24(8-48,22(46)32-6-14(39)40)34-12(36)4-2-10(30)20(43)44/h9-10,47-48H,1-8,29-30H2,(H,31,45)(H,32,46)(H,33,35)(H,34,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)/b17-15+,18-16+/t9-,10-,23-,24-/m0/s1 |
Clé InChI |
CPQIOCSSYOKBQY-FYXRKLMBSA-N |
SMILES isomérique |
C([C@H](N)C(=O)O)CC(=O)N[C@](C(=O)NCC(=O)O)(/C(=C(\Cl)/C(=C(\Cl)/[C@](NC(=O)CC[C@H](N)C(=O)O)(C(=O)NCC(=O)O)CS)/Cl)/Cl)CS |
SMILES |
C(CC(=O)NC(CS)(C(=C(C(=C(C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Cl)Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
SMILES canonique |
C(CC(=O)NC(CS)(C(=C(C(=C(C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Cl)Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
Autres numéros CAS |
117707-49-0 |
Synonymes |
1,4-(bis-glutathion-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene BCTB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



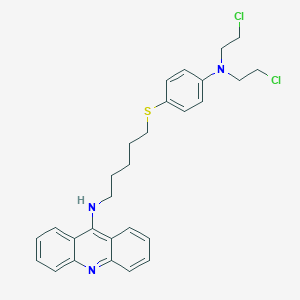
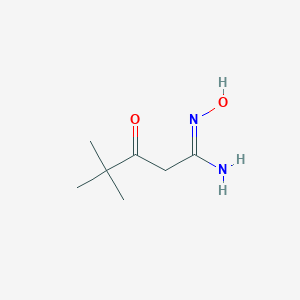
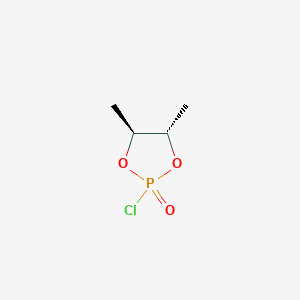
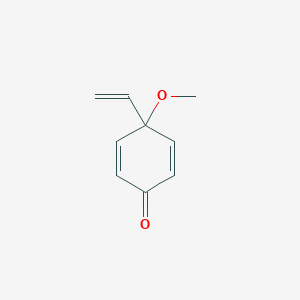
![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)
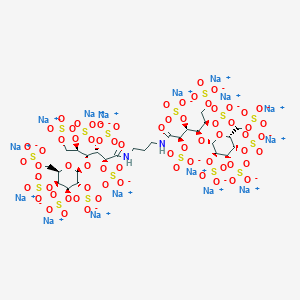

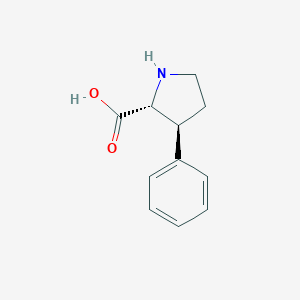

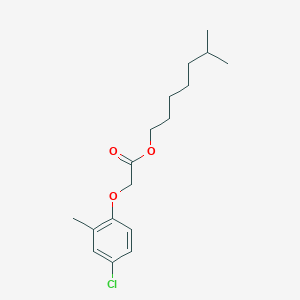
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)
![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
